Chloridovanadic acid diethyl ester

Description

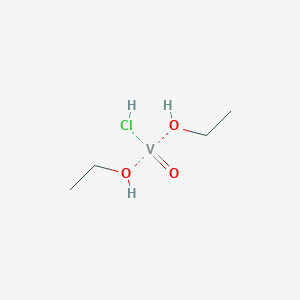

Chloridovanadic acid diethyl ester is a vanadium-based organometallic compound characterized by a central vanadium atom coordinated with chloride ligands and esterified with diethyl groups. Vanadium esters are often studied for their redox activity and catalytic properties, particularly in oxidation reactions .

Properties

CAS No. |

1635-99-0 |

|---|---|

Molecular Formula |

C5H12N2O3S |

Molecular Weight |

195.54 g/mol |

IUPAC Name |

ethanol;oxovanadium;hydrochloride |

InChI |

InChI=1S/2C2H6O.ClH.O.V/c2*1-2-3;;;/h2*3H,2H2,1H3;1H;; |

InChI Key |

JQISKFHDRXWPQR-UHFFFAOYSA-N |

SMILES |

CCO.CCO.O=[V].Cl |

Canonical SMILES |

CCO.CCO.O=[V].Cl |

Synonyms |

Chloridovanadic acid diethyl ester |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares chloridovanadic acid diethyl ester with structurally related esters, focusing on molecular properties and applications:

Notes:

- Diethyl phthalate is widely regulated due to endocrine-disrupting properties, contrasting with the less-studied this compound, which may exhibit lower environmental toxicity .

- Methyl cyanoacetate and ethyl cyanoacetate share reactivity in nucleophilic substitutions, but this compound’s vanadium center likely enhances its catalytic versatility in redox reactions .

Reactivity and Catalytic Performance

- Vanadium Coordination : Unlike purely organic esters (e.g., diethyl phthalate), this compound’s vanadium-chloride core enables participation in transition metal-catalyzed reactions, such as epoxidation or sulfoxidation .

- Ester Hydrolysis Stability : Compared to ethanedioic acid diethyl ester , vanadium esters may exhibit greater hydrolytic stability due to stronger metal-oxygen bonds, though this requires experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.